S-acetyl-4'-phosphopantetheine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

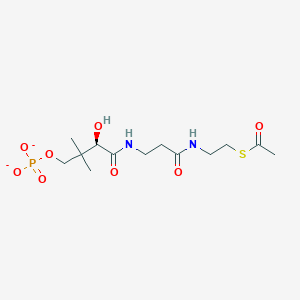

S-acetyl-4'-phosphopantetheine(2-) is an S-acyl-4-phosphopantetheine obtained by deprotonation of the phosphate OH groups of this compound; major species at pH 7.3.

Aplicaciones Científicas De Investigación

Role in Coenzyme A Metabolism

Coenzyme A is crucial for numerous cellular metabolic reactions, including fatty acid metabolism, the citric acid cycle, and the synthesis of neurotransmitters. S-acetyl-4'-phosphopantetheine serves as a direct precursor to coenzyme A, particularly beneficial in conditions where traditional pathways are disrupted due to genetic mutations.

Therapeutic Applications

This compound has been investigated for its therapeutic potential in various conditions related to coenzyme A deficiency.

Case Study: PKAN

- Model Studies : In mammalian models of PKAN, treatment with this compound has demonstrated significant improvements in metabolic markers associated with the disease. This includes normalization of coenzyme A levels and restoration of enzyme activities crucial for mitochondrial function .

- Clinical Implications : The compound's ability to correct secondary metabolic defects highlights its potential as a therapeutic agent. In vitro studies have shown that it can restore normal cellular functions in fibroblasts derived from PKAN patients .

Stability and Bioavailability

One of the advantages of this compound is its stability in serum compared to other precursors. This stability is critical for ensuring effective delivery and bioavailability in therapeutic settings.

Research Findings

- Serum Stability : Research indicates that this compound remains stable in physiological conditions, making it a promising candidate for further clinical development .

- Rescue Potential : Studies have shown comparable rescue effects between this compound and traditional treatments in both in vitro and in vivo models, suggesting it may serve as an effective alternative therapy .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Análisis De Reacciones Químicas

Enzymatic Conversion to Acetyl-CoA

P-PantSAc serves as a precursor for acetyl-CoA (AcCoA) through a three-step enzymatic pathway:

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | Pantothenate kinase (PanK) | Phosphorylates P-PantSAc to S-acetyl-4'-phosphopantetheine-4'-phosphate | Activated intermediate |

| 2 | Phosphopantetheine adenylyltransferase (PPAT) | Adenylylates the intermediate using ATP | Dephospho-CoA analog |

| 3 | Dephospho-CoA kinase (DPCK) | Phosphorylates dephospho-CoA analog to AcCoA | Acetyl-CoA |

This pathway bypasses rate-limiting steps in CoA biosynthesis, making P-PantSAc a potential therapeutic agent for CoA deficiencies .

Role in CoA Recycling

P-PantSAc participates in CoA salvage pathways:

-

Hydrolysis : In the intestinal lumen, CoA is hydrolyzed to 4'-phosphopantetheine, which is acetylated to form P-PantSAc for systemic transport .

-

Mitochondrial Uptake : P-PantSAc crosses mitochondrial membranes and is deacetylated to regenerate 4'-phosphopantetheine, which is incorporated into CoA .

Chemical Reactivity of the Thioester Bond

The acetyl-thioester bond in P-PantSAc enables acyl group transfer:

-

High-Energy Bond : The thioester bond (R S CO R ) stores energy comparable to ATP hydrolysis (ΔG∘≈−7.5kcal mol) .

-

Enzymatic Transfer : Acyl carrier proteins (ACPs) utilize the 4'-phosphopantetheine prosthetic group to shuttle acyl intermediates during fatty acid synthesis .

Degradation Pathways

P-PantSAc is metabolized via:

-

Phosphatases : Cleave phosphate groups to yield pantetheine derivatives.

-

Thioesterases : Hydrolyze the acetyl group, releasing acetate and 4'-phosphopantetheine .

Structural Insights

-

Key Functional Groups :

Comparative Analysis with Analogues

| Compound | Key Feature | Biological Role |

|---|---|---|

| P-PantSAc | Acetylated thiol | Stable CoA precursor |

| 4'-Phosphopantetheine | Free thiol | Prosthetic group for ACPs |

| Coenzyme A | Terminal thiol + ADP moiety | Central metabolic cofactor |

Propiedades

Fórmula molecular |

C13H23N2O8PS-2 |

|---|---|

Peso molecular |

398.37 g/mol |

Nombre IUPAC |

[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate |

InChI |

InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)/p-2/t11-/m0/s1 |

Clave InChI |

AJFWMDFTVVFMHY-NSHDSACASA-L |

SMILES isomérico |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])[O-])O |

SMILES canónico |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.